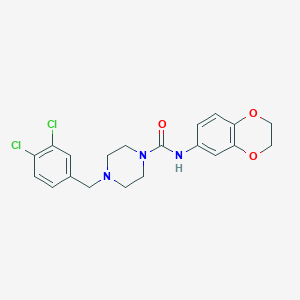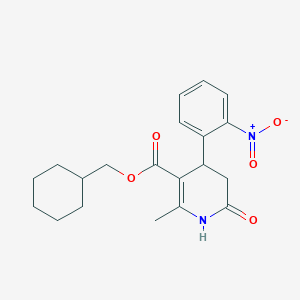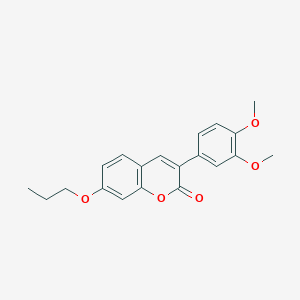
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
描述
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride, also known as MPPI, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a selective and potent antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is involved in regulating various physiological and behavioral functions, such as mood, anxiety, and pain perception. Therefore, MPPI has been studied extensively for its potential therapeutic applications in various disorders, including depression, anxiety, and chronic pain.
作用机制
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a selective and potent antagonist of the 5-HT1A receptor. The 5-HT1A receptor is a subtype of the serotonin receptor that is involved in regulating various physiological and behavioral functions, such as mood, anxiety, and pain perception. By blocking the 5-HT1A receptor, 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride can modulate the activity of the serotonergic system, which is involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models and human studies. It has also been shown to reduce pain sensitivity in animal models. The anxiolytic and antidepressant effects of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride are thought to be mediated by its ability to modulate the activity of the serotonergic system. The reduction in pain sensitivity is thought to be due to its ability to block the 5-HT1A receptor, which is involved in the regulation of pain perception.
实验室实验的优点和局限性
One of the advantages of using 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its selectivity and potency as a 5-HT1A receptor antagonist. This allows for precise modulation of the serotonergic system, which can be useful in studying various physiological and behavioral functions. However, one limitation of using 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is its potential off-target effects, as it may interact with other receptors or enzymes in addition to the 5-HT1A receptor.
未来方向
1. Further studies are needed to investigate the potential therapeutic applications of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in various disorders, such as depression, anxiety, and chronic pain.
2. The development of more selective and potent 5-HT1A receptor antagonists may lead to the discovery of more effective treatments for various disorders.
3. The use of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride in combination with other drugs or therapies may enhance its therapeutic effects.
4. The investigation of the molecular mechanisms underlying the effects of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride may lead to the discovery of new targets for drug development.
5. The development of new animal models may provide a better understanding of the physiological and behavioral effects of 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride.
科学研究应用
1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in various disorders, including depression, anxiety, and chronic pain. It has been shown to have anxiolytic and antidepressant effects in animal models and human studies. 1-(4-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has also been studied for its potential use in the treatment of chronic pain, as it has been shown to reduce pain sensitivity in animal models.
属性
IUPAC Name |
1-(4-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-13-3-5-15(6-4-13)19-12-14(18)11-17-9-7-16(2)8-10-17;;/h3-6,14,18H,7-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSJQXIFHPJDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4723825.png)
![N-(3-chloro-2-methylphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4723829.png)
![2,4,6-trimethyl-N-(4-methylbenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4723838.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4723849.png)

![2-[(4-chlorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723857.png)
![2-[(2,6-dichlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4723872.png)
![N-[1-[(allylamino)carbonyl]-2-(4-methylphenyl)vinyl]-4-methylbenzamide](/img/structure/B4723878.png)

![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4723890.png)

![ethyl 4-[({[1-(4-nitrophenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B4723913.png)

![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B4723919.png)